Sulfur trioxide

Beschreibung

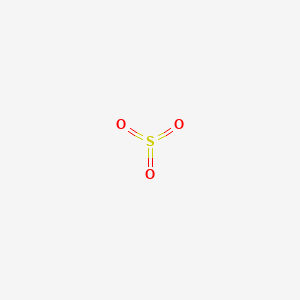

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

sulfur trioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3S/c1-4(2)3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEJUJNQAAGONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=S(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SO3, O3S | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfur trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029673 | |

| Record name | Sulfur trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur trioxide, is a colorless to white crystalline solid which will fume in air. Often shipped with inhibitor to prevent polymerization. It reacts violently with water to form sulfuric acid with the release of heat. It is corrosive to metals and tissue. It causes eye and skin burns. Ingestion causes severe burns of mouth esophagus and stomach. The vapor is very toxic by inhalation. It is a fire risk when in contact with organic materials such as wood, cotton, fiberboard, etc., Dry Powder, Pellets or Large Crystals; Gas or Vapor; Liquid, Colorless to white solid that fumes in air at room temperature; [HSDB] Exists in 3 modifications; The alpha and beta forms are solids; mp = 62.3 and 32.5 deg C, respectively; The gamma form is a solid or liquid with a mp of 16.8 deg C; [Merck Index], HYGROSCOPIC LIQUID OR SOLID IN VARIOUS FORMS. . | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

113 °F at 760 mmHg all forms (EPA, 1998), Sublimes, 44.8 °C | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slowly very sol in aqueous, and sol in 100 parts water at room temp, Solubility in water: violent reaction | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.92 at 68 °F Gamma form (liquid) (EPA, 1998) - Denser than water; will sink, Critical density: 0.630 g/cu cm, Relative density (water = 1): 1.9 | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.76 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.76 (Air = 1), Relative vapor density (air = 1): 2.8 | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

73 mmHg at 77 °F Alpha form; 344 mmHg at 77 °F Beta form; 433 mmHg at 77 °F Gamma form (EPA, 1998), 263.0 [mmHg], Vapor pressure: 73 mm Hg at 25 °C /alpha-form/, Vapor pressure, kPa at 25 °C: 57.7 | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Trace amounts of water or sulfuric acid can catalyze the formation of polymers. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White needles, Asbestos-like needles, Pure sulfur trioxide is a colorless liquid that fumes in air at room temperature and pressure. | |

CAS No. |

7446-11-9, 12210-38-7 | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfite radical anion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012210387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur trioxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sulfur-trioxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfur trioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFUR TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH2O7V4LYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

144 °F Alpha form; 90.5 °F Beta form; 62.2 °F Gamma form (EPA, 1998), 62.2 °C, Exists in three solid modifications: alpha, beta, and gamma. The alpha form seems to be the stable form but the solid transitions are commonly slow; a given sample may be a mixture of the various forms and its melting point not constant., Physical form: asbestos-like needles; melting point: 32.5 °C; vapor pressure: 344 mm Hg at 25 °C /beta-form/, 17 °C | |

| Record name | SULFUR TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur trioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR TRIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1202 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Theoretical and Computational Studies of Sulfur Trioxide

Molecular Structure and Bonding Theories

Valence Shell Electron Pair Repulsion (VSEPR) Theory Applications

Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model used to predict the three-dimensional geometry of molecules based on the repulsion between electron pairs in the valence shell of the central atom. labxchange.orgchemistrylearner.com For sulfur trioxide (SO₃), the central sulfur atom is bonded to three oxygen atoms. chemistrylearner.com

According to VSEPR theory, the electron pairs in the bonds will arrange themselves to be as far apart as possible to minimize repulsion. labxchange.org In SO₃, there are three regions of electron density around the central sulfur atom, corresponding to the three sulfur-oxygen double bonds. topblogtenz.com There are no lone pairs of electrons on the central sulfur atom. chemistrylearner.com The arrangement that maximizes the distance between these three regions of electron density is a trigonal planar geometry. labxchange.orgchemistrylearner.com This results in an ideal bond angle of 120° between the S-O bonds. labxchange.orgchemistrylearner.com The VSEPR notation for this compound is AX₃, where A represents the central atom and X represents the atoms bonded to the central atom. chemistrylearner.com

Interactive Table: VSEPR Theory Applied to SO₃

| Feature | Description |

| Central Atom | Sulfur (S) |

| Bonded Atoms | Three Oxygen (O) atoms |

| Number of Valence Electrons | 24 (6 from S, 6 from each of the 3 O) chemistrylearner.com |

| Lewis Structure | Sulfur double-bonded to three oxygen atoms chemistrylearner.com |

| Steric Number | 3 (three bonding pairs, zero lone pairs) unacademy.comaskfilo.com |

| Electron Geometry | Trigonal Planar topblogtenz.combris.ac.uk |

| Molecular Geometry | Trigonal Planar topblogtenz.combyjus.com |

| Bond Angles | 120° byjus.comaskfilo.com |

Symmetry Group Analysis (D₃h)

The molecular geometry of this compound, as predicted by VSEPR theory, is trigonal planar. wikipedia.org This high degree of symmetry means that the molecule can be classified under a specific point group. For SO₃, this point group is D₃h. wikipedia.orgquora.comquora.com

The D₃h point group is characterized by a set of symmetry elements:

A principal C₃ rotation axis: This axis passes through the sulfur atom, perpendicular to the plane of the molecule. A rotation of 120° (360°/3) around this axis leaves the molecule indistinguishable. youtube.com

Three C₂ rotation axes: These axes lie in the plane of the molecule, each passing through the sulfur atom and one of the oxygen atoms. A 180° rotation around any of these axes leaves the molecule unchanged. youtube.com

A horizontal mirror plane (σh): This plane is coincident with the molecular plane. Reflection through this plane leaves all atoms in their original positions. youtube.com

Three vertical mirror planes (σv): Each of these planes contains the principal C₃ axis and one of the S-O bonds. youtube.com

An S₃ improper rotation axis: This involves a 120° rotation followed by a reflection through the horizontal plane. youtube.com

The D₃h symmetry confirms the trigonal planar structure and the equivalence of the three sulfur-oxygen bonds. wikipedia.orgchegg.comchegg.com

Hybridization Theory in SO₃ (sp²)

Hybridization theory explains the bonding in molecules by the mixing of atomic orbitals to form new hybrid orbitals. In the this compound molecule, the central sulfur atom undergoes sp² hybridization. byjus.comallen.inbyjus.com

The sulfur atom has an electron configuration of [Ne] 3s²3p⁴. To form three sigma (σ) bonds with the three oxygen atoms, one 3s orbital and two 3p orbitals of the sulfur atom mix to form three equivalent sp² hybrid orbitals. allen.in These sp² hybrid orbitals are arranged in a trigonal planar geometry, with bond angles of 120°, which is consistent with the molecular shape predicted by VSEPR theory. allen.intestbook.com

Each of the sp² hybrid orbitals on the sulfur atom overlaps with a p orbital from an oxygen atom to form a sigma (σ) bond. allen.in The remaining unhybridized p orbital on the sulfur atom is perpendicular to the molecular plane and participates in pi (π) bonding with the p orbitals of the three oxygen atoms. byjus.comallen.in This results in the formation of three S=O double bonds, each consisting of one sigma and one pi bond. byjus.comyoutube.com

Resonance Structures and Electronic Delocalization

A single Lewis structure is often insufficient to describe the true electronic distribution in a molecule like this compound. The concept of resonance is used to represent the delocalization of electrons over multiple atoms. For SO₃, several resonance structures can be drawn. quora.comyoutube.com

The most significant resonance structures for SO₃ involve one sulfur-oxygen double bond and two sulfur-oxygen single bonds. studentdoctor.net There are three such equivalent structures, with the double bond position varying among the three oxygen atoms. quora.com These structures depict a formal positive charge on the sulfur atom and a formal negative charge on the singly bonded oxygen atoms.

Another possible resonance structure involves three sulfur-oxygen double bonds, which would result in an expanded octet for the sulfur atom but formal charges of zero on all atoms. youtube.comyoutube.com While this structure is often cited, the actual electronic structure is a resonance hybrid, an average of all contributing resonance forms. youtube.com

This delocalization of pi electrons over the entire molecule results in all three sulfur-oxygen bonds being identical in length (1.42 Å) and strength, which is intermediate between a single and a double bond. wikipedia.org The resonance hybrid accurately reflects the trigonal planar geometry and the D₃h symmetry of the molecule, where all S-O bonds are equivalent. quora.com

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comnih.gov It has been widely applied to study this compound and its related complexes.

DFT calculations have been employed to:

Predict molecular structures and vibrational spectra: Studies using DFT methods, such as B3LYP with a 6-31G(d) basis set, have been used to predict the structures and vibrational (Raman and infrared) spectra of SO₃ and its trimer, γ-SO₃. scispace.com These theoretical calculations show good agreement with experimental results.

Investigate reaction mechanisms: DFT has been used to study the trimerization of SO₃ in the gas phase. scispace.com

Analyze donor-acceptor complexes: The interactions between SO₃ (an acceptor) and various donor molecules, such as nitrogen- and oxygen-containing compounds, have been studied in both gas and condensed phases using DFT. nih.gov These studies have shown significant differences in the properties of these complexes between the two phases due to the ability of the condensed phase to support greater charge separation. nih.gov

Study surface adsorption: DFT calculations have been used to investigate the adsorption of SO₃ on surfaces like CaO and metal surfaces such as Cu(111) and Ni(111). researchgate.netresearchgate.netugent.be These studies provide insights into the binding energies and preferred adsorption sites, which are crucial for understanding processes like flue-gas desulfurization. researchgate.netugent.be For instance, research indicates that SO₃ adsorption is more stable on step surfaces of CaO compared to flat surfaces. ugent.be

Computational studies have also explored the protonated forms of this compound, providing information on their structures and proton affinities, which are difficult to obtain experimentally due to their instability. chemsociety.org.ng

Ab Initio and Møller–Plesset Perturbation Theory (MP2) Studies

Ab initio and Møller–Plesset (MP2) perturbation theory have been instrumental in elucidating the structural and energetic characteristics of this compound and its reactions. These computational methods have been applied to study various aspects, from its interaction with water to its role in complex atmospheric reactions.

For instance, detailed theoretical analyses of the reaction HOSO₂ + O₂ → SO₃ + HO₂ have utilized MP2 and density functional theory (DFT) methods. aip.org These studies revealed that the reaction could proceed through the formation of intermediate complexes and an intramolecular proton transfer-like transition state. aip.org However, it was also noted that MP2 methods can encounter symmetry-breaking problems with larger basis sets in such hypervalent systems. aip.org

In the context of SO₃ hydration, ab initio and DFT methods, including MP2 and QCISD(T), have been used to investigate the molecular reaction pathways of SO₃ with water molecules. acs.org These studies have helped to understand the kinetic features of SO₃ hydration in the gas phase. acs.org Furthermore, the hydrolysis of SO₃ in the presence of formic acid (FA) has been explored using B3LYP and MP2 methods, which showed that the FA-assisted hydrolysis is essentially a barrierless process. acs.org This suggests a potentially significant pathway for atmospheric sulfuric acid production. acs.org

The geometry and normal-mode frequencies of SO₃ and its anion (SO₃⁻), as well as the adiabatic electron affinity (AEA) and vertical detachment energy (VDE) of SO₃, have been calculated using ab initio (MP2 and CCSD(T)) and DFT methods. acs.org These theoretical predictions have shown good agreement with experimental data from photoelectron spectroscopy. acs.org

Basis Set Selection and Optimization for SO₃ Systems

The accuracy of computational studies on this compound systems is highly dependent on the choice of the basis set. A variety of basis sets have been investigated to find a balance between computational cost and accuracy.

For molecules containing sulfur bound to highly electronegative elements, such as in SO₃, correlation-consistent (cc) basis sets have been shown to be more useful than aug-pc-X basis sets when using the B3LYP functional. researchgate.net The importance of "tight" d functions in the basis set for second-row atoms like sulfur is well-established, as they are crucial for accurately describing low-lying 3d virtual orbitals. researchgate.net

The performance of correlation-consistent, polarization-consistent (pc), and Pople-type basis sets has been compared for sulfur compounds using the B3LYP functional. researchgate.net The results indicated that for the B3LYP functional, using aug-pc-3 and aug-pc-4 basis sets can yield results comparable to the much more computationally expensive aug-cc-pV(5+d)Z and aug-cc-pV(6+d)Z basis sets, respectively. researchgate.net

For studying the reaction HOSO₂ + O₂ → SO₃ + HO₂, triple-ζ, quadruple-ζ, and quintuple-ζ quality basis sets, including diffuse basis functions, have been employed with MP2 and DFT methods. aip.org In investigations of the formic acid-catalyzed hydrolysis of SO₃, calculations have been performed at the B3LYP/6-311++G(3df,3pd) and MP2/6-311++G(3df,3pd) levels of theory. acs.org Similarly, studies on the reaction pathways of SO₃ with water have utilized the M06-2X/6-311++G(3df,3pd) level of theory. researchgate.net

The selection of a basis set is always a compromise between accuracy and computational cost. ubbcluj.ro For preliminary calculations and geometry optimizations, smaller basis sets are often used, while larger basis sets are employed for refining the calculations. ubbcluj.ro

Molecular Isomers and Allotropes

Theoretical studies have been crucial in identifying and characterizing various isomers and allotropic forms of this compound.

Theoretical Investigations of Gaseous SO₃ Isomers

Computational methods have been employed to predict the existence and properties of several gaseous isomers of SO₃. Density functional theory (DFT) calculations using B-P86 and B3-LYP methods have been used to predict the energies and vibrational wavenumbers for five different isomers of SO₃. core.ac.uk One of these isomers, OSOO, was experimentally identified through its infrared absorption in solid argon after photolysis of SO₃. core.ac.uk The observed line positions, infrared intensities, and isotopic shifts for OSOO were in good agreement with the predictions for cis-OSOO at the B-P86 level. core.ac.uk

Characterization of Oligomeric Forms (e.g., Trimer, Polymer)

This compound is known to form oligomers, such as trimers and polymers. Ab initio and DFT calculations have been performed on cyclic dimers and trimers of sulfur oxides. In the solid state, SO₃ exists in several modifications, which are polymers of the monomeric molecule. The γ-form is a cyclic trimer, while the β-form is a high-molecular-weight polymer.

The formation of oligomers can also occur during chemical reactions. For instance, in the sulfonation of propylene (B89431) trimer and tetramer, the process can lead to some polymerization. google.com

Isomerization Pathways and Energetics

The pathways and energy barriers for the interconversion of SO₃ isomers are critical for understanding their stability and reactivity. The isomerization of stilbene, for example, can be influenced by a sensitizer, altering the reaction pathway. kyoto-u.ac.jp While not directly about SO₃, this illustrates the concept of catalyzed isomerization.

In the context of atmospheric reactions, the isomerization of intermediates is a key step. For example, in the reaction of the acetonyl radical with O₂, the lowest energy pathway for the resulting peroxy radical is a 1-5 H shift. aip.org Similarly, for Criegee intermediates, the competition between isomerization and unimolecular decay reactions is a central focus of study, with isomerization often being the more favorable pathway due to lower transition state energies. swarthmore.edu The isomerization of the SO₃···H₂O···FA prereactive complex in the formic acid-assisted hydrolysis of SO₃ has very low energy barriers, making it a highly favorable process. acs.org

Electronic Properties and Spectroscopic Simulations

The electronic properties of this compound have been investigated through both theoretical calculations and experimental spectroscopy.

Photoelectron spectra of the SO₃⁻ anion have been recorded to study its photodetachment to the neutral SO₃ molecule. acs.org These experiments, combined with Franck-Condon simulations based on theoretical predictions, have provided insights into the vibrational structure of SO₃. acs.org The simulations, which used geometries and frequencies from ab initio and DFT calculations, were in good agreement with the experimental spectra. acs.org

Theoretical studies have also been used to simulate and interpret the electronic absorption spectra of SO₃ and its isomers. For instance, high-level multireference and multiconfigurational quantum chemical methods have been used to determine the electronic excited states of SO₃ that could be populated at stratospheric wavelengths. csic.es

The interaction of SO₃ with other molecules and surfaces can significantly alter its electronic properties. DFT calculations have been used to study the electronic properties of SO₃ adsorbed on stanene-based nanotubes. researchgate.net These studies analyzed adsorption energies, band structures, and projected density of states, revealing that SO₃ acts as a charge acceptor in these systems. researchgate.net

Electric Dipole Moment Calculations

Gaseous this compound possesses a trigonal planar structure with D₃h symmetry. unacademy.comwikipedia.org This high degree of symmetry dictates that the individual S-O bond dipoles cancel each other out, resulting in a net electric dipole moment of zero. unacademy.comwikipedia.org This is a consequence of the 120-degree angles between the S-O bonds. unacademy.com Computational calculations, regardless of the level of theory, consistently predict a dipole moment of 0.000 Debye for the isolated SO₃ molecule, in agreement with experimental observations.

However, when SO₃ forms complexes with other molecules, a significant dipole moment can be induced. For instance, in the complex with trimethylamine, ((CH₃)₃N-SO₃), the dipole moment is experimentally determined to be 7.1110(69) D. researchgate.net This represents a substantial enhancement of 6.5 D compared to the sum of the dipole moments of the individual, non-interacting molecules. researchgate.net Ab initio calculations on SO₃ complexes, such as those with hydrogen cyanide (HCN) and ammonia (B1221849) (H₃N), also show the induction of a dipole moment that varies with the N-S bond length. researchgate.net

Hardness and Chemical Reactivity Indices

Chemical hardness (η) is a concept derived from density functional theory (DFT) that quantifies the resistance of a chemical species to a change in its electron distribution. researchgate.net It is a key indicator of chemical reactivity. The principle of maximum hardness suggests that molecules tend to arrange themselves to achieve the highest possible hardness, which corresponds to greater stability. researchgate.net

For this compound, its reactivity can be analyzed through various indices. While specific values for SO₃'s hardness are not detailed in the provided search results, the general framework of conceptual DFT allows for its calculation. The reactivity of SO₃ is often discussed in the context of its interactions with other molecules. For example, in its interaction with a MoS₂ monolayer, SO₃ acts as an electron acceptor. sci-hub.st The change in chemical potential and hardness upon interaction with other reagents can be used to understand and predict the course of a reaction. researchgate.net

Linear and Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties of materials are of significant interest for applications in optoelectronics and photonics. researchgate.netnih.gov These properties are related to the response of a molecule's electron cloud to an applied electric field. The key parameters include polarizability (α) and hyperpolarizabilities (β, γ).

While specific NLO data for monomeric SO₃ is not available in the provided results, studies on related sulfur-containing compounds offer insights. For instance, research on sulfur-rich molecules and metal thiolate clusters has been conducted to evaluate their third-order optical nonlinearity (γ). illinois.edu Theoretical calculations, often using DFT, are a primary tool for predicting the NLO properties of molecules. researchgate.netacs.org These calculations can determine parameters like dipole moment, polarizability, and hyperpolarizability. acs.org The relationship between the HOMO-LUMO energy gap and hyperpolarizability is often inverse; a smaller gap can lead to a larger hyperpolarizability. researchgate.net

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netmdpi.com The energies and shapes of these orbitals provide insights into the electron-donating and electron-accepting capabilities of a molecule. mdpi.com

For this compound, FMO analysis helps to explain its interactions with other chemical species. For example, in the context of adsorption on a MoS₂ monolayer, the interaction is characterized by charge transfer from the MoS₂ surface to the SO₃ molecule, indicating that the LUMO of SO₃ plays a key role in accepting electron density. sci-hub.st The analysis of the partial density of states (PDOS) shows that the electronic states of SO₃ are altered upon adsorption, with new bonding and antibonding orbitals being formed. tandfonline.com The HOMO-LUMO gap is a critical parameter, with a smaller gap generally indicating higher reactivity. mdpi.com

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair bonds and lone pairs. wisc.eduaiu.edu It is used to understand charge transfer, hybridization, and delocalization effects.

In studies of this compound and its complexes, NBO analysis has been employed to probe the nature of intermolecular interactions. For instance, in the heterodimer of sulfuric acid and this compound (H₂SO₄/SO₃), NBO analysis was used to investigate the electron density at bond critical points to understand the O···S interaction. When SO₃ interacts with a ruthenium center in a polyoxometalate complex, NBO analysis reveals the presence of both σ and π bonding interactions between the ruthenium and sulfur atoms. rsc.org In the trimethylamine-sulfur trioxide adduct, analysis of the ¹⁴N nuclear hyperfine structure, which is related to the electronic environment of the nitrogen nucleus, indicates a charge transfer of approximately 0.6 electrons from the nitrogen to the SO₃ moiety. researchgate.net

Potential Energy Surface (PES) Analysis

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecular system as a function of its geometry. numberanalytics.comwayne.edu Analyzing the PES allows for the identification of stable structures (minima) and the pathways for chemical reactions, which proceed through transition states (saddle points). wayne.edulibretexts.org

Characterization of Minima and Transition States

Computational studies have been instrumental in characterizing the stationary points on the potential energy surface of this compound and its reactions. For the isolated SO₃ molecule, its trigonal planar D₃h structure corresponds to a minimum on the PES. wikipedia.org

The PES becomes more complex when considering the various solid-state forms of SO₃ (alpha, beta, and gamma), which are metastable and can convert to the more stable alpha form. wikipedia.orgveolianorthamerica.com The "alpha explosion" is a phenomenon related to the sudden increase in vapor pressure when heating the alpha form to its melting point, which can be understood by examining the relative stabilities and vapor pressures of the different forms on the PES. wikipedia.org

In reaction systems involving SO₃, such as its reaction with water, computational methods are used to locate the minima corresponding to reactants, products, and any intermediates, as well as the transition states that connect them. acs.org For example, studies on the HSO₂ system, a related sulfur oxide species, have identified new stationary points (minima and saddle points) on the PES, clarifying reaction pathways. acs.org Similarly, the potential energy surface for the interaction of SO₃ with other atmospheric molecules has been explored to understand reaction mechanisms. mdpi.com

Reaction Pathway Identification using PES

The study of reaction pathways for this compound, primarily through the analysis of Potential Energy Surfaces (PES), is crucial for understanding its role in atmospheric and industrial processes. Computational chemistry provides a powerful lens to visualize and quantify the energetic landscapes of these reactions.

The hydration of this compound to form sulfuric acid (H₂SO₄) is a cornerstone reaction in atmospheric chemistry, directly linked to the formation of acid rain. quora.comveolianorthamerica.com Theoretical studies have extensively mapped the PES for the reaction SO₃ + nH₂O, where 'n' can vary. pnas.org For the uncatalyzed reaction (n=1), a significant activation barrier exists for the isomerization of the initially formed SO₃·H₂O complex to H₂SO₄. pnas.org However, the presence of additional water molecules (n ≥ 2) dramatically alters the reaction pathway. pnas.orgresearchgate.net These water molecules act as catalysts, facilitating proton transfer through a hydrogen-bonded network, which significantly lowers the activation energy barrier. pnas.org For instance, the reaction involving a water dimer, SO₃ + (H₂O)₂, proceeds through a much more favorable pathway than the reaction with a single water molecule. researchgate.net

The reaction of this compound with the hydroperoxyl radical (HO₂) and its water complex has also been investigated. The naked reaction between SO₃ and HO₂ leads to the formation of the HSO₅ radical. When a water molecule is involved, the reaction can proceed via two main channels: one leading to HSO₅ + H₂O and the other, more significant pathway, forming sulfuric acid and a hydroperoxyl radical. researchgate.net This indicates that water can act as both a catalyst and a reactant in the complex atmospheric chemistry of SO₃. researchgate.net

Ammonia (NH₃) is another key atmospheric species that reacts with this compound. Computational studies have shown that the reaction between SO₃ and NH₃ to produce sulfamic acid can be self-catalyzed by ammonia itself. helsinki.fi The presence of an additional ammonia molecule helps to stabilize the transition state, reducing the ring strain of the four-membered ring structure and significantly lowering the energy barrier compared to the uncatalyzed bimolecular reaction. helsinki.fi

Furthermore, the reactions of SO₃ with other atmospheric components like hydrogen halides (HX) and nitric acid (HONO₂) have been computationally explored. The reaction with hydrogen fluoride (B91410) (HF) shows a particularly strong interaction, forming a donor-acceptor complex. researchgate.net The reaction with nitric acid is predicted to be a potential removal pathway for SO₃ in the stratosphere. whiterose.ac.uk The PES for the SO₃ + HONO₂ reaction reveals a pathway starting with a pre-reactive complex, proceeding through a transition state involving hydrogen transfer and S-O bond formation, and finally yielding the products. whiterose.ac.uk

The interaction of SO₃ with Criegee intermediates, such as CH₂OO, has also been a subject of PES studies. These reactions are relevant to the formation of secondary organic aerosols. A global full-dimensional PES for the CH₂OO + SO₂ system has been developed, revealing new pathways for the formation of formaldehyde (B43269) (CH₂O) and SO₃. nih.gov

| Reactants | Catalyst/Conditions | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| SO₃ + H₂O | - | H₂SO₄ | ~13 (upper limit) | - | pnas.org |

| SO₃ + 2H₂O | - | H₂SO₄·H₂O | Negative apparent activation | - | pnas.org |

| SO₃ + HONO₂ | - | P1 | - | - | whiterose.ac.uk |

| CH₂OO + SO₂ | - | CH₂O + SO₃ | 10.38 | - | nih.gov |

| MSAM + OH | - | •CH₃ + HOS(O)₂NH₂ | ~29.0 | -13.3 | nsf.gov |

Note: The table presents a selection of computationally determined energetic parameters for key reactions involving this compound. The values can vary depending on the level of theory and computational method used.

Intermolecular Interactions and Complexation Energies

This compound is a potent Lewis acid, readily forming complexes with a wide array of Lewis bases. webassign.net The study of these intermolecular interactions and their associated complexation energies is fundamental to understanding SO₃'s behavior in various chemical environments. Computational methods are invaluable for quantifying the strength and nature of these non-covalent bonds.

The interaction of SO₃ with water is a classic example. The formation of the SO₃·H₂O complex is the initial step in the hydration process to form sulfuric acid. pnas.org The binding energy of this complex has been calculated, and it is the pre-association energy that helps to overcome the subsequent isomerization barrier. pnas.org The complexation becomes even more favorable with the addition of more water molecules, forming clusters of the type SO₃-(H₂O)n. researchgate.net The interaction energy between SO₃ and the water cluster increases with the number of water molecules. researchgate.net

Complexes of this compound with ammonia have also been extensively studied. The interaction between SO₃ and NH₃ is strong, leading to the formation of the H₃N·SO₃ adduct. datapdf.com Theoretical calculations have explored the structures and energies of 1:1, 1:2, and 2:1 ammonia-sulfur trioxide complexes. datapdf.com

The interaction of SO₃ with formaldehyde (H₂CO) has been examined, revealing that the most stable dimer is held together by a strong S···O chalcogen bond, with an interaction energy exceeding 10 kcal/mol. ulpgc.es The formation of trimers, (SO₃)₂:H₂CO, is also highly favorable, with total interaction energies over 20 kcal/mol, indicating positive cooperativity. ulpgc.es

Density functional theory (DFT) has been employed to investigate the intermolecular interactions within this compound and sulfuric acid dimers. The corrected binding energy for the H₂SO₄/SO₃ binary complexes was found to be significant, suggesting that these dimers can be spontaneously produced when gaseous SO₃ mixes with sulfuric acid. This aligns with the experimental observation that SO₃ readily dissolves in sulfuric acid to form oleum (B3057394).

Even noble gases, which are typically considered unreactive, can form complexes with this compound. e-bookshelf.de The interactions in these complexes are weak and primarily of the van der Waals type.

Furthermore, computational studies have explored the interactions of SO₃ with various organic molecules. For instance, the interaction with diazines has been studied to understand the potential for these molecules to act as sensors for SO₂ and SO₃. mdpi.com The binding energies of complexes between SO₃ and substituted pyridines have also been calculated, identifying different types of chalcogen-bonded complexes. researchgate.net

| Complex | Computational Method | Basis Set | Interaction/Binding Energy (kcal/mol) | Reference |

| H₂SO₄/SO₃ (dimer B) | B3LYP | 6-311++G | -9.03 | |

| H₂SO₄/SO₃ (dimer C) | B3LYP | 6-311++G | -9.33 | |

| SO₃:H₂CO (dimer A1) | CCSD(T)/aug-cc-pVTZ//MP2/aug-cc-pVDZ | - | >10 | ulpgc.es |

| (SO₃)₂:H₂CO (trimer) | MP2/aug-cc-pVDZ | - | >20 | ulpgc.es |

| SO₃ + HO₂ | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311+G(2df,2p) | - | -13.81 | researchgate.net |

| Pyridine-SO₃ (Type-A) | - | - | -26.23 to -21.90 | researchgate.net |

| Pyridine-SO₃ (Type-B) | - | - | -6.91 to -4.26 | researchgate.net |

Note: The interaction energies are typically reported as negative values, indicating an attractive, stabilizing interaction. The values are highly dependent on the computational level.

Topological Analysis of Electron Density (e.g., QTAIM, ELI-D)

Topological analysis of the electron density provides a powerful framework for characterizing chemical bonding and intermolecular interactions without relying on orbital-based models. The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), including its variant ELI-D (Electron Localizability Indicator), are prominent methods in this domain. mpg.denumberanalytics.comresearchgate.net

QTAIM analysis partitions the molecular space into atomic basins based on the gradient of the electron density, ρ(r). researchgate.net Critical points in the electron density, where the gradient is zero, are used to define atoms, bonds, rings, and cages. The properties of the electron density at the bond critical points (BCPs), such as the value of the density itself (ρ(r_BCP)), its Laplacian (∇²ρ(r_BCP)), and the total energy density (H(r_BCP)), provide quantitative information about the nature of the chemical bond. mdpi.comrsc.org

In the context of this compound complexes, QTAIM has been used to characterize the non-covalent interactions. For example, in complexes of SO₃ with a covalent triazine framework, QTAIM analysis has been used to examine the nature of the intermolecular bonds. rsc.org Similarly, in the study of the deprotonated L-Cysteine S-Sulfate anion, QTAIM was employed to analyze the intramolecular hydrogen bonds involving the -SO₃ group. mdpi.com The analysis of ρ(r_BCP) and ∇²ρ(r_BCP) helps to classify hydrogen bonds as weak, medium, or strong and to distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. mdpi.com For instance, in SO₃-(H₂O)n clusters, QTAIM analysis revealed the presence of S···O and O···H interactions between SO₃ and water, as well as O···H hydrogen bonds between water molecules. researchgate.net

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron with the same spin. uliege.be It effectively maps out regions of space corresponding to atomic cores, covalent bonds, and lone pairs. ELF values range from 0 to 1, where high values (typically > 0.7) indicate a high degree of electron localization. researchgate.netresearchgate.net

The topological analysis of the ELF gradient field partitions the molecular space into basins of attractors, which correspond to these chemically significant regions. researchgate.net This method has been applied to a wide range of systems to provide insights into their electronic structure. While specific ELI-D analyses focused solely on this compound are less commonly detailed in the provided context, the principles of ELF and ELI-D are broadly applicable to understanding the bonding in SO₃ and its complexes. For example, ELF analysis can clearly distinguish the core, bonding, and lone pair electrons in the SO₃ molecule and how these are perturbed upon complexation.

| System/Interaction | ρ(r_BCP) (a.u.) | ∇²ρ(r_BCP) (a.u.) | H(r_BCP) (a.u.) | Bond Type Classification | Reference |

| [cysS-SO₃]⁻ O-H···N | - | > 0 | < 0 | Medium H-bond, partially covalent | mdpi.com |

| [cysS-SO₃]⁻ N-H···O | - | > 0 | > 0 | Weak H-bond, electrostatic | mdpi.com |

| SO₃-(H₂O)n S···O | - | - | - | Medium H-bond | researchgate.net |

| SO₃-(H₂O)n water-water O···H | - | - | - | Weak H-bond | researchgate.net |

Synthesis and Production Methodologies of Sulfur Trioxide

Industrial Scale Production: The Contact Process

The process typically consists of three main stages:

Production of sulfur dioxide, usually by burning elemental sulfur or roasting pyrite (B73398) ores. libretexts.org

Catalytic conversion of sulfur dioxide to sulfur trioxide. testbook.com

Absorption of this compound in concentrated sulfuric acid to form oleum (B3057394), which is then diluted to the desired concentration of sulfuric acid. libretexts.org

Catalytic Oxidation of Sulfur Dioxide to this compound

The core of the Contact Process is the reversible and exothermic reaction where sulfur dioxide is oxidized by atmospheric oxygen to form this compound. libretexts.org

2SO₂(g) + O₂(g) ⇌ 2SO₃(g)

This reaction is carried out at temperatures between 400 and 600 °C over a catalyst. wikipedia.org The process is typically conducted in a series of catalyst beds to manage the exothermic nature of the reaction and optimize conversion. google.comresearchgate.net

Catalyst Systems and Formulations

The catalysts employed in the oxidation of sulfur dioxide are crucial for the economic viability of the process. wyltoncn.com These catalysts are designed to provide high activity, stability, and selectivity. The most commonly used catalysts are based on vanadium pentoxide, though platinum-based catalysts also exhibit high efficacy. wikipedia.orgtandfonline.com

The industry standard for sulfur dioxide oxidation relies on catalysts where the active component is vanadium pentoxide (V₂O₅). wyltoncn.comwikipedia.org These catalysts are favored due to their cost-effectiveness and reliable performance compared to alternatives like platinum. doubtnut.com The active phase of these catalysts under reaction conditions is a molten salt mixture of vanadium oxides and alkali metal pyrosulfates distributed within the pores of a support material. The catalytic mechanism involves the vanadium (V) ions facilitating the oxidation of SO₂. wyltoncn.comquora.com

The active complex in the molten salt is often identified as an octahedral [(VVO)₂O(SO₄)₄]⁴⁻ complex. nih.gov The composition of the catalyst, particularly the ratio of alkali metals to vanadium, is optimized to enhance activity, especially in environments with high this compound concentrations. topsoe.com

Table 1: Characteristics of Vanadium Pentoxide Based Catalysts

| Feature | Description |

| Active Component | Vanadium pentoxide (V₂O₅) wikipedia.org |

| Operating Temperature | 400–600 °C wikipedia.org |

| Catalyst State | Molten salt of alkali pyrosulfates with dissolved vanadium oxides nih.gov |

| Key Active Species | [(VVO)₂O(SO₄)₄]⁴⁻ complex nih.gov |

Platinum (Pt) is a highly effective catalyst for the oxidation of sulfur dioxide. wikipedia.orgprepchem.com Platinum-based catalysts can achieve high conversion rates and are sometimes used in specialized applications. google.compp-industries.at However, their high cost and susceptibility to poisoning by impurities present in the gas stream make them less economical for large-scale sulfuric acid production compared to vanadium-based catalysts. wikipedia.orgdoubtnut.com

Research has explored various formulations, including platinum supported on different materials and bimetallic catalysts like platinum-palladium (Pt-Pd) on alumina (B75360) (Al₂O₃). researchgate.net Studies on Pt/Al₂O₃ have shown that catalytic activity is not strongly dependent on the platinum particle size. scielo.org.ar Bimetallic Pt-Pd catalysts have also been investigated, with findings indicating that catalysts with higher platinum content show greater activity for the gas-phase oxidation of SO₂ to SO₃.

Table 2: Comparison of Platinum-Based Catalyst Supports for SO₂ Oxidation

| Catalyst | Support Material | Relative Activity Order | Reference |

| Pt/SiO₂ | Silica (B1680970) | High | researchgate.net |

| Pt/γ-Al₂O₃ | Alumina | Medium | researchgate.net |

| Pt/ZrO₂ | Zirconia | Low | researchgate.net |

| Pt/TiO₂ (Anatase) | Titania | High and Stable | acs.orgnih.gov |

Alkali metals are crucial promoters in vanadium-based catalysts for sulfur dioxide oxidation. researchgate.netrsc.org Compounds such as potassium oxide (K₂O), sodium oxide (Na₂O), and cesium oxide (Cs₂O) are added to the catalyst formulation. google.comsino-catalysts.com These promoters form alkali pyrosulfates in the molten salt phase, which acts as a solvent for the active vanadium species. nih.govresearchgate.net

The presence of alkali metals enhances the catalytic activity by stabilizing the vanadium in its active pentavalent state. researchgate.netcolab.ws The effectiveness of the alkali metal promoter increases with its atomic weight, with cesium being more effective than potassium, which in turn is more effective than sodium. researchgate.netcolab.ws This is a key reason for the preference of potassium salts over sodium salts in commercial catalysts. researchgate.netcolab.ws The promoters also influence the melting point of the active phase, allowing the catalyst to be active at lower temperatures. researchgate.netcolab.ws Research has also shown that alkali promoters can influence the electronic properties of the catalyst, which is a key factor in their promoting effect. osti.govmdpi.comnih.gov

The active catalytic components are applied to porous support materials to maximize the surface area for the reaction. google.com Diatomaceous earth (kieselguhr), a form of silica (SiO₂), is a commonly used support for vanadium-based catalysts. wikipedia.orggoogle.com The support material provides the physical structure for the molten active phase, with ideal pore sizes typically in the range of 50-100 nm. nih.gov

A variety of other materials have been investigated as supports, including silica, titania (TiO₂), zirconia (ZrO₂), and alumina (Al₂O₃). google.comgoogle.comgoogle.com For platinum-based catalysts, the choice of support can significantly influence activity and stability. researchgate.net For instance, titania has been shown to be a stable support for platinum catalysts in SO₃ decomposition, a related reaction. acs.orgnih.gov The support material can interact with the active metal, affecting its dispersion and catalytic properties. researchgate.net

Alkali Metal Promoters (e.g., K₂O, Alkali Pyrosulfates, Na, Cs)

Reaction Kinetics and Mechanistic Pathways over Heterogeneous Catalysts

The conversion of sulfur dioxide (SO₂) to this compound is a reversible and exothermic reaction (2SO₂ + O₂ ⇌ 2SO₃). libretexts.orgmdpi.com The kinetics of this reaction are significantly enhanced by the use of heterogeneous catalysts. chemistrystudent.com In industrial applications, vanadium pentoxide (V₂O₅) is the most commonly used catalyst, often mixed with an alkali metal sulfate (B86663) and supported on silica beads. mdpi.comtudelft.nl Platinum catalysts have also been utilized but are more susceptible to poisoning. mdpi.com

The catalytic process occurs on the surface of the catalyst. senecalearning.com Reactants, SO₂ and O₂, are adsorbed onto the active sites of the catalyst, where the reaction takes place. chemistrystudent.comsenecalearning.com The bonds within the reactant molecules are weakened upon adsorption, lowering the activation energy required for the reaction to proceed. chemistrystudent.com The reaction mechanism over a vanadium oxide catalyst is often described by a Mars-van Krevelen mechanism. In this cycle, the SO₂ is oxidized by the V⁵⁺ in the catalyst to form SO₃, and the catalyst is reduced to V⁴⁺. Subsequently, the V⁴⁺ is re-oxidized back to V⁵⁺ by oxygen, completing the catalytic cycle. worldscientific.com After the reaction, the SO₃ product desorbs from the catalyst surface. chemistrystudent.com The variable oxidation state of vanadium is key to this catalytic activity. chemistrystudent.com

Reactor Design and Operation Parameters

The industrial production of this compound is typically carried out in fixed-bed reactors packed with the catalyst. avestia.comdergipark.org.tr These reactors are designed to optimize conversion while managing the exothermic nature of the reaction.

Temperature Regimes and Control

Temperature is a critical parameter in the synthesis of this compound. byjus.com The forward reaction is exothermic, meaning lower temperatures favor a higher equilibrium conversion to SO₃ according to Le Chatelier's principle. libretexts.orgsavemyexams.com However, the rate of reaction is slow at lower temperatures. libretexts.orgunacademy.com Therefore, a compromise temperature is necessary to achieve a high conversion rate in a reasonable amount of time. libretexts.org

Industrially, the reaction is carried out at temperatures between 400°C and 450°C. byjus.comsavemyexams.comunacademy.com This temperature range provides a balance between a favorable equilibrium position and a fast reaction rate. libretexts.org To manage the heat generated by the exothermic reaction and maintain optimal temperatures, inter-stage cooling is employed between catalyst beds in multi-stage reactors. ntnu.nousm.my This involves cooling the gas stream after it passes through one catalytic bed before it enters the next. ntnu.no

Pressure Effects on Conversion

According to Le Chatelier's principle, higher pressures favor the forward reaction in the synthesis of this compound, as there is a reduction in the number of gas molecules (from three moles of reactants to two moles of product). byjus.comgcsescience.com Increased pressure also leads to a higher rate of reaction. libretexts.org

However, in practice, the reaction is typically carried out at pressures close to atmospheric pressure, generally between 1 and 2 atmospheres. byjus.comsavemyexams.comunacademy.com This is because even at these relatively low pressures, a very high conversion rate of over 99% is achievable. libretexts.orgunacademy.comgcsescience.com The marginal increase in yield that would be gained by operating at significantly higher pressures does not justify the high capital and operational costs associated with high-pressure equipment. libretexts.orgunacademy.com

Process Optimization Strategies

Optimizing the production of this compound involves maximizing conversion and productivity while minimizing costs. avestia.com This is achieved through careful control of operating parameters and the implementation of advanced strategies.

Machine Learning Applications in Catalyst Design

Machine learning (ML) is an emerging tool for optimizing catalyst design and performance in chemical processes, including this compound synthesis. avestia.comresearchgate.net By analyzing large datasets from published literature and experimental results, ML models, such as artificial neural networks (ANNs), can be trained to predict catalyst performance based on various factors. researchgate.netresearchgate.net

These input variables can include catalyst composition (e.g., the type and ratio of metals), operating conditions (temperature, pressure), and feed composition. avestia.comresearchgate.net The model's output is typically the conversion of SO₂ to SO₃. avestia.com This approach allows for the rapid screening of a vast number of potential catalyst formulations and operating conditions to identify those that offer high conversion rates, high productivity, and low cost. researchgate.netresearchgate.net For instance, ML has been used to identify promising bimetallic catalysts and to optimize the composition of vanadium-based catalysts for SO₂ oxidation. researchgate.netnih.gov This data-driven approach has the potential to significantly accelerate the discovery and development of new, more efficient catalysts, leading to enhanced productivity and sustainability in this compound production. avestia.compsu.edu

Multi-objective Optimization of Conversion and Productivity

The catalytic conversion of sulfur dioxide (SO₂) to this compound (SO₃) is a cornerstone of industrial chemistry, with applications in sulfuric acid production and pollution control. avestia.com The optimization of this process involves balancing competing objectives, primarily maximizing the conversion of SO₂ and the productivity of SO₃, while often minimizing catalyst costs or weight. avestia.comresearchgate.netscispace.com

Studies have employed machine learning and multi-objective optimization (MOO) techniques to enhance this process. avestia.com Feedforward neural network models can predict sulfur dioxide conversion based on catalyst composition and operating conditions. avestia.com These models are then used in MOO frameworks to identify optimal solutions. avestia.com The objectives typically include maximizing SO₂ conversion and SO₃ productivity, and minimizing catalyst weight or cost. researchgate.netscispace.com Decision variables in these optimizations often include the inlet temperature and the length of each catalytic bed in the reactor. mdpi.comresearchgate.netscispace.com

Research has shown that a reactor with four catalytic beds and an intermediate absorption column can achieve higher SO₂ conversion rates, exceeding 99% in some cases. mdpi.comresearchgate.net This configuration is marginally superior to a four-bed system without intermediate absorption. researchgate.net The optimization process often involves two main steps: first, determining a set of non-dominated solutions (the Pareto domain), and second, ranking these solutions based on the preferences of a decision-maker. mdpi.comresearchgate.net

Productivity is defined as the rate of moles of SO₂ converted to SO₃ per unit time and mass of the catalyst. avestia.com The optimization aims to find a balance between high conversion, high productivity, and low catalyst cost. avestia.com For instance, one study identified an optimal catalyst composition of 2.9 wt% V/0.2 wt% Mg/SiO₂ operating at a specific catalyst mass to volumetric flow rate ratio, achieving 100% SO₂ conversion with a relatively low material cost. researchgate.net

Interactive Table: Optimization Objectives and Variables

Catalyst Deactivation and Regeneration Studies

The catalyst used in the industrial production of this compound, most commonly vanadium pentoxide (V₂O₅), is subject to deactivation over time. numberanalytics.comijisrt.com This deactivation can be caused by several factors, including:

Sintering: High temperatures can cause the catalyst particles to fuse, reducing the active surface area. numberanalytics.com

Poisoning: Impurities in the feed gas can react with the catalyst, reducing its activity. numberanalytics.com

Fouling: Deposits can block the active sites on the catalyst surface. numberanalytics.com

Catalyst deactivation leads to a decrease in the conversion rate of SO₂ to SO₃. ijisrt.com To counteract this, several regeneration methods have been developed:

Thermal Regeneration: Heating the catalyst to high temperatures can restore its activity. numberanalytics.com

Chemical Regeneration: Treating the catalyst with chemicals can remove impurities. numberanalytics.com One study showed that a chemical regeneration method recovered a significant portion of the spent catalyst's activity. ijisrt.com

Mechanical Regeneration: This can involve cleaning or replacing the catalyst. numberanalytics.com

Chemical Regeneration with Electromagnetic Treatment: This method has been shown to recover over 80% of the spent catalyst's activity, with the conversion process starting at a similar temperature to the fresh catalyst. ijisrt.com

Studies have also investigated the stability of platinum-based catalysts. While Pt-based catalysts are promising, they can deactivate through sintering and loss of platinum in the corrosive reaction environment. acs.org The choice of support material is crucial; for example, Al₂O₃ is not suitable for SO₃ decomposition at moderate temperatures due to sulfate formation, whereas SiO₂ is more stable. acs.org

Integration with Sulfuric Acid Production Systems